molecular formula C25H22Cl2N2O3 B301614 2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

カタログ番号 B301614
分子量: 469.4 g/mol
InChIキー: NOISPEWQGVVQES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has shown promising results in scientific research. It is commonly known as CCDC106, and it belongs to the class of compounds called chromenes.

作用機序

The mechanism of action of CCDC106 involves its ability to interact with various cellular targets. Studies have shown that CCDC106 can inhibit the activity of several enzymes, including topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, CCDC106 can inhibit the production of inflammatory cytokines by inhibiting the activity of NF-κB. This inhibition leads to the reduction of inflammation in various tissues.
Biochemical and Physiological Effects:
CCDC106 has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that CCDC106 can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that CCDC106 can inhibit tumor growth and reduce inflammation in animal models.

実験室実験の利点と制限

CCDC106 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial properties. However, CCDC106 has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Additionally, the mechanism of action of CCDC106 is not fully understood, and more research is needed to elucidate its cellular targets.

将来の方向性

There are several future directions for research on CCDC106. First, more research is needed to fully characterize the toxicity and pharmacokinetics of CCDC106. Second, more research is needed to elucidate the mechanism of action of CCDC106 and its cellular targets. Third, more research is needed to evaluate the efficacy of CCDC106 in animal models of cancer, inflammation, and bacterial infections. Fourth, more research is needed to evaluate the potential of CCDC106 as a therapeutic agent in humans. Finally, more research is needed to explore the potential of CCDC106 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CCDC106 is a synthetic compound that has shown promising results in scientific research. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties. Its mechanism of action involves its ability to interact with various cellular targets. However, more research is needed to fully characterize its toxicity and pharmacokinetics, elucidate its mechanism of action, and evaluate its efficacy in animal models and humans.

合成法

The synthesis of CCDC106 is a multi-step process that involves the reaction of 3-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,4-pentanedione and ammonium acetate to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of CCDC106.

科学的研究の応用

CCDC106 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also shown that CCDC106 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CCDC106 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to exhibit antibacterial activity against several strains of bacteria.

特性

製品名

2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

分子式

C25H22Cl2N2O3

分子量

469.4 g/mol

IUPAC名

2-amino-4-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H22Cl2N2O3/c1-25(2)10-19(30)23-21(11-25)32-24(29)16(12-28)22(23)14-7-8-20(18(27)9-14)31-13-15-5-3-4-6-17(15)26/h3-9,22H,10-11,13,29H2,1-2H3

InChIキー

NOISPEWQGVVQES-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)Cl)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)Cl)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。